Home > Products > Screening Compounds P67895 > Indomethacin acyl-B-D-glucuronide
Indomethacin acyl-B-D-glucuronide - 75523-11-4

Indomethacin acyl-B-D-glucuronide

Catalog Number: EVT-1482638
CAS Number: 75523-11-4
Molecular Formula: C25H24ClNO10
Molecular Weight: 533.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Indomethacin acyl glucuronide is a metabolite of indomethacin . Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) commonly used as a prescription medication to reduce fever, pain, stiffness, and swelling .

Synthesis Analysis

The synthesis of acyl glucuronides involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The formation of acyl glucuronides has been associated with the degree of protein adduct formation .

Molecular Structure Analysis

The molecular formula of Indomethacin acyl glucuronide is C25H24ClNO10 . Its average mass is 533.912 Da and its monoisotopic mass is 533.108887 Da .

Chemical Reactions Analysis

Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .

Diflunisal Acyl Glucuronide (DAG)

  • Compound Description: Diflunisal acyl glucuronide is a reactive metabolite of the nonsteroidal anti-inflammatory drug diflunisal. It is formed by the conjugation of diflunisal with glucuronic acid. DAG is known to undergo hydrolysis, intramolecular rearrangement (isomerization), and intermolecular transacylation reactions. [] These reactions can lead to the formation of diflunisal-protein adducts, which may have toxicological consequences. []
  • Relevance: Diflunisal acyl glucuronide, like indomethacin acyl-B-D-glucuronide, belongs to the class of acyl glucuronides. These compounds are formed by the conjugation of a carboxylic acid-containing drug (diflunisal or indomethacin) with glucuronic acid. Both compounds are considered reactive metabolites and have been implicated in drug-protein adduct formation. []

Diflunisal

  • Compound Description: Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) that is primarily used to treat pain and inflammation associated with osteoarthritis and rheumatoid arthritis. It is metabolized in the liver to form several metabolites, including diflunisal acyl glucuronide. []
  • Relevance: Diflunisal is the parent drug of diflunisal acyl glucuronide. Indomethacin, similar to diflunisal, is also a NSAID and undergoes metabolism to form its corresponding acyl glucuronide metabolite, indomethacin acyl-B-D-glucuronide. []

Iso-DAG (Diflunisal Acyl Glucuronide Rearrangement Isomers)

  • Compound Description: Iso-DAG refers to a mixture of rearrangement isomers of diflunisal acyl glucuronide. These isomers are formed through acyl migration reactions from the initial acyl glucuronide. [] Iso-DAG exhibits different reactivity compared to DAG, being more resistant to hydrolysis and readily taken up by hepatocytes. []
  • Relevance: The formation of Iso-DAG from Diflunisal Acyl Glucuronide highlights the reactivity and potential for further metabolism inherent in acyl glucuronides like Indomethacin Acyl-B-D-glucuronide. [] Although specific rearrangement isomers of Indomethacin Acyl-B-D-glucuronide are not mentioned in the provided context, the example of Iso-DAG suggests a possible metabolic pathway for it.

Diflunisal sulfate (DS) and Diflunisal phenolic glucuronide (DPG)

  • Compound Description: These are two major metabolites of diflunisal. Diflunisal sulfate (DS) is formed by the sulfation of diflunisal, while diflunisal phenolic glucuronide (DPG) is formed by glucuronidation at the phenolic hydroxyl group of diflunisal. []
  • Relevance: Although structurally different from indomethacin acyl-B-D-glucuronide, the formation of DS and DPG alongside DAG highlights the multiple metabolic pathways available for drugs like diflunisal and indomethacin. This suggests that indomethacin, like diflunisal, may also be subject to sulfation and glucuronidation at sites other than the carboxylic acid group. []
Overview

Indomethacin acyl-β-D-glucuronide is a metabolite of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. As a glucuronide conjugate, it plays a significant role in the pharmacokinetics and toxicity of indomethacin, influencing its metabolism and therapeutic efficacy.

Source and Classification

Indomethacin is classified as a non-steroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the biosynthesis of prostaglandins. The acyl-β-D-glucuronide form is produced through hepatic metabolism, specifically via glucuronidation by UDP-glucuronosyltransferases (UGTs) . This metabolic process is essential for the detoxification and elimination of indomethacin from the body.

Synthesis Analysis

Methods and Technical Details

The synthesis of indomethacin acyl-β-D-glucuronide typically involves enzymatic reactions using human liver microsomes or recombinant UGTs. The process can be summarized as follows:

  1. Incubation: The reaction mixture contains indomethacin, UDP-glucuronic acid, human liver microsomes or UGT isoforms, and necessary cofactors such as magnesium chloride.
  2. Reaction Conditions: The mixture is incubated at 37°C for several hours to allow for glucuronidation to occur.
  3. Quenching: After incubation, the reaction is quenched using organic solvents like acetonitrile to precipitate proteins and isolate the glucuronide .

This method allows for the efficient production of the acyl-β-D-glucuronide metabolite, which can then be analyzed by liquid chromatography-mass spectrometry (LC-MS) techniques.

Molecular Structure Analysis

Structure and Data

Indomethacin acyl-β-D-glucuronide has a complex molecular structure characterized by its glucuronic acid moiety linked to the indomethacin molecule. The molecular formula is C25H24ClNO10C_{25}H_{24}ClNO_{10} with a CAS number of 75523-11-4 .

The structure includes:

  • A chlorobenzoyl group from indomethacin.
  • A β-D-glucuronic acid unit that enhances solubility and facilitates renal excretion.
Chemical Reactions Analysis

Reactions and Technical Details

Indomethacin acyl-β-D-glucuronide participates in various chemical reactions that influence its pharmacological activity:

  1. Glucuronidation: This is the primary reaction leading to its formation, where indomethacin undergoes conjugation with glucuronic acid facilitated by UGT enzymes .
  2. De-conjugation: In the gastrointestinal tract, gut microbiota can de-conjugate glucuronides back to their active forms through β-glucuronidase activity, influencing drug efficacy and toxicity .
  3. Nucleophilic Displacement: The acyl group can undergo nucleophilic attack by biological nucleophiles (e.g., amino acids), potentially leading to toxicity .
Mechanism of Action

Process and Data

The mechanism of action of indomethacin acyl-β-D-glucuronide primarily revolves around its role in modulating the pharmacokinetics of indomethacin:

  1. Inhibition of Prostaglandin Synthesis: By inhibiting COX enzymes, indomethacin reduces the synthesis of pro-inflammatory prostaglandins .
  2. Altered Pharmacokinetics: The glucuronidation process enhances solubility and facilitates renal excretion, while de-conjugation by gut bacteria may reactivate the drug .
  3. Potential Toxicity: The formation of reactive intermediates through nucleophilic displacement can lead to adverse effects associated with NSAIDs .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Indomethacin acyl-β-D-glucuronide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 505.92 g/mol.
  • Solubility: Increased solubility in aqueous environments due to glucuronidation.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.

These properties are crucial for understanding its behavior in biological systems.

Applications

Scientific Uses

Indomethacin acyl-β-D-glucuronide has several applications in scientific research:

  1. Pharmacokinetic Studies: It serves as a marker for studying the metabolism and excretion pathways of indomethacin.
  2. Toxicology Research: Understanding its formation helps assess potential toxic effects associated with NSAID use.
  3. Microbiome Interaction Studies: Investigating how gut microbiota influence drug metabolism via de-conjugation provides insights into personalized medicine approaches .
Chemical Characterization of Indomethacin Acyl-β-D-Glucuronide

Structural Elucidation and Molecular Properties

Indomethacin acyl-β-D-glucuronide is the principal phase II metabolite of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, formed via covalent conjugation of glucuronic acid to the carboxylic acid moiety of the parent molecule. Its systematic IUPAC name is (2S,3S,4S,5R,6S)-6-{[1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetoxy}-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, reflecting its stereochemically complex structure [1] [7]. The molecular formula is C₂₅H₂₄ClNO₁₀, with a molecular weight of 533.91 g/mol [1] [4] [5]. The compound carries a CAS Registry Number of 75523-11-4 for unambiguous identification [1] [5] [7].

Structurally, the molecule consists of the intact indomethacin scaffold (characterized by its 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid core) esterified to the anomeric carbon (C1) of β-D-glucuronic acid. This linkage adopts the β-configuration, critical for biological recognition and metabolic stability [5] [7]. The glucuronide moiety possesses four chiral centers (C2, C3, C4, C5 of the glucuronic acid ring) in specific absolute configurations (S,S,R,S respectively), confirmed via NMR spectroscopy and optical activity measurements [1] [7]. The canonical SMILES representation is COc1ccc2c(c1)c(CC(=O)O[C@@H]3O[C@@H]([C@@H](O)[C@H](O)[C@H]3O)C(=O)O)c(C)n2C(=O)c4ccc(Cl)cc4, and the InChIKey is QCBWEVBGELGABM-CZLVRFMKSA-N [1] [4] [7].

Table 1: Molecular Identification Data for Indomethacin Acyl-β-D-Glucuronide

PropertyValue/DescriptorSource
CAS Registry Number75523-11-4 [1][5][7]
Molecular FormulaC₂₅H₂₄ClNO₁₀ [1][4][7]
Molecular Weight533.91 g/mol [1][4][5]
IUPAC Name(2S,3S,4S,5R,6S)-6-{[1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetoxy}-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid [1][7]
Canonical SMILESCOc1ccc2c(c1)c(CC(=O)O[C@@H]3OC@@HC(=O)O)c(C)n2C(=O)c4ccc(Cl)cc4 [4][7]
InChIKeyQCBWEVBGELGABM-CZLVRFMKSA-N [1][7]

Synthetic Pathways and Chemical Synthesis Strategies

Synthesis of indomethacin acyl-β-D-glucuronide employs two primary strategies: enzymatic biosynthesis using biological systems and chemical conjugation using protected glucuronyl donors.

Enzymatic Biosynthesis: This method leverages UDP-glucuronosyltransferase (UGT) enzymes, predominantly isolated from mammalian liver microsomes or recombinant enzyme systems. Indomethacin is incubated with uridine 5'-diphosphoglucuronic acid (UDPGA) as the glucuronyl donor in the presence of UGT enzymes (e.g., UGT2B7 or UGT1A9, known for carboxylic acid substrates). The reaction proceeds under physiological conditions (pH 7.4, 37°C), yielding the β-configured acyl glucuronide. This pathway mirrors in vivo metabolite production, ensuring biological relevance [5] [7].

Chemical Synthesis: Chemical routes are essential for producing larger quantities of high-purity material required for analytical standards and structural studies. A common strategy involves reacting activated indomethacin (e.g., its acid chloride or imidazolide derivative) with a fully protected glucuronic acid donor, such as methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate) or its trichloroacetimidate analog. The reaction requires anhydrous conditions and catalysts like silver triflate or BF₃·Et₂O to promote stereoselective β-glycosidic bond formation. Subsequent deprotection steps (alkaline hydrolysis for ester removal, acidic conditions for methyl ester hydrolysis) yield the target compound. Critical challenges include maintaining stereoselectivity at the anomeric center, preventing acyl migration during deprotection, and minimizing degradation of the acid-labile indole nucleus [1] [7]. Purification typically involves preparative reversed-phase HPLC, yielding material with ≥95% chemical purity as verified by HPLC-UV [1] [4] [7].

Table 2: Comparison of Synthesis Strategies for Indomethacin Acyl-β-D-Glucuronide

ParameterEnzymatic BiosynthesisChemical Synthesis
Key ReagentsIndomethacin, UDPGA, UGT EnzymesProtected Indomethacin Derivative, Protected Glucuronic Acid Donor (e.g., Bromo- or Trichloroacetimidate sugar)
Reaction ConditionsPhysiological pH, 37°C, Aqueous BufferAnhydrous Solvents (e.g., DCM, Acetonitrile), Catalysts (AgOTf, BF₃·Et₂O), Low Temperatures (-20°C to RT)
Key AdvantageBiologically Relevant, Stereospecific (β-only)Scalability, Higher Absolute Yields
Key DisadvantageLow Yield, Complex Product Isolation, Enzyme CostRisk of Anomeric Mixture (α/β), Multiple Protection/Deprotection Steps, Acyl Migration Risk
Primary UseReference Material for In Vitro Metabolism StudiesBulk Production for Analytical Standards (QC, NDA/ANDA filings)

Physicochemical Properties and Stability Analysis

Indomethacin acyl-β-D-glucuronide is typically isolated as a yellow amorphous solid [1] [7]. Its solubility profile is strongly influenced by the ionizable carboxylic acid groups (one from the glucuronide moiety, one from the indomethacin residue) and the polar hydroxyl groups:

  • High Solubility: Dimethyl sulfoxide (DMSO), Methanol (MeOH)
  • Moderate Solubility: Water (H₂O), particularly under neutral or slightly acidic conditions where the carboxylic acids are partially protonated [1] [4].

Stability: The compound exhibits significant chemical instability, primarily due to two factors:

  • Hydrolysis (Enzymatic and Chemical): Susceptibility to β-glucuronidase cleavage regenerates free indomethacin. Chemical hydrolysis of the ester bond occurs readily under basic conditions (pH > 7.0), significantly accelerating degradation. Acidic conditions can also promote hydrolysis, albeit slower, and may risk degradation of the indole core [1] [7].
  • Acyl Migration (Intramolecular Transesterification): This is a major degradation pathway specific to acyl glucuronides. The ester linkage between the glucuronic acid and indomethacin undergoes nucleophilic attack by the adjacent hydroxyl groups within the glucuronic acid ring (primarily the C2-OH). This results in the formation of positional isomers (2-, 3-, and 4-O-acyl glucuronides) via a cyclic mechanism involving the formation of a transient acylal intermediate. These isomers are often less stable than the native 1-β-O-acyl glucuronide and can undergo further hydrolysis or irreversible reactions (e.g., with proteins via glycation) [1] [5] [7].

Degradation Kinetics: Degradation follows pseudo-first-order kinetics, highly dependent on pH and temperature. Maximum stability is observed in acidic buffers (pH 4-5). Storage recommendations are -20°C in the dark under anhydrous conditions, with avoidance of basic solutions imperative. Solutions in DMSO or methanol are generally more stable than aqueous solutions but are still subject to degradation over time [1] [7].

Polymorphism and Crystalline Form Variations

Current scientific literature and commercial sources consistently describe indomethacin acyl-β-D-glucuronide as isolated in an amorphous solid state [1] [7]. There are no reported studies or supplier data indicating the existence of distinct crystalline polymorphs or solvates (hydrates, solvates with organic solvents) for this specific acyl glucuronide metabolite.

The amorphous nature arises primarily from the challenges associated with crystallization:

  • Structural Complexity: The molecule possesses multiple polar functional groups (carboxylic acids, hydroxyl groups, amide carbonyl, ether linkage, chlorinated aromatic ring) capable of diverse intermolecular interactions (H-bonding, electrostatic, van der Waals). This complexity often hinders the formation of a stable, repeating lattice structure necessary for crystallization.
  • Inherent Chemical Lability: The susceptibility of the ester bond to hydrolysis and acyl migration (Section 1.3) poses significant challenges during crystallization attempts. Standard solvent evaporation, cooling, or anti-solvent addition techniques often lead to degradation before crystal nucleation and growth can occur.
  • Purification Methods: Preparative isolation typically relies on lyophilization (freeze-drying) of purified aqueous fractions after HPLC, a process that inherently produces amorphous solids [1] [7].

While the amorphous form is the only observed solid state, variations in particle morphology (e.g., flaky vs. powdery solids) and residual solvent content may exist depending on the synthesis route and final isolation/drying conditions. These variations can potentially influence bulk powder properties like flowability and hygroscopicity, though detailed studies are lacking. The absence of polymorphism simplifies analytical characterization for regulatory purposes (e.g., as a reference standard in drug metabolism studies) but necessitates careful handling and storage to maintain stability [1] [7].

Table 3: Key Properties of Indomethacin Acyl-β-D-Glucuronide

Property CategoryParameterValue/DescriptionSignificance/Notes
Physical StateFormYellow Amorphous SolidNo crystalline polymorphs reported
ColorYellowIndicative of chromophore presence
SolubilityDMSOHighPrimary solvent for stock solutions
MethanolHighUseful for analytical methods
WaterModerate (pH dependent)Degrades readily in neutral/basic water
StabilityOptimal Storage-20°C, anhydrous, dark, avoid baseMinimizes hydrolysis & acyl migration
Primary DegradationHydrolysis (pH>7), Acyl MigrationForms isomers & free indomethacin
AnalyticalPurity Specification≥95% (HPLC-UV)Typical for reference standards [1][4]
Stability IndicatingReversed-Phase HPLC monitoring parent peak & isomersEssential for QC during storage & use

Properties

CAS Number

75523-11-4

Product Name

Indomethacin acyl-B-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C25H24ClNO10

Molecular Weight

533.9 g/mol

InChI

InChI=1S/C25H24ClNO10/c1-11-15(10-18(28)36-25-21(31)19(29)20(30)22(37-25)24(33)34)16-9-14(35-2)7-8-17(16)27(11)23(32)12-3-5-13(26)6-4-12/h3-9,19-22,25,29-31H,10H2,1-2H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1

InChI Key

QCBWEVBGELGABM-CZLVRFMKSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

1-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate] β-D-Glucopyranuronic Acid; Indomethacin Glucuronide;

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.